molecular formula C25H25N5O2 B1197081 13-(3-Ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

13-(3-Ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

Cat. No. B1197081
M. Wt: 427.5 g/mol
InChI Key: RVSHAXBUAZBZIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-23602 is a member of pyrroles.

Scientific Research Applications

Chemical Reactivity and Synthesis

  • Regioselective Addition Reactions : Studies on related compounds, like N-(4-Thiocyanatophenyl)glycine, show a tendency for regioselective additions, resulting in various isomers of adducts. This kind of reactivity is crucial for designing specific molecular architectures in synthetic chemistry (Ortiz et al., 2009).

  • Reactions with Nucleophilic Reagents : Similar chemical structures exhibit high susceptibility to reactions with various nucleophilic reagents, indicating potential for creating diverse derivatives for further study and application (Yamato et al., 1980).

Polymerization and Material Science

  • Homo- and Copolymerization Potential : The compound's analogs are involved in polymerization reactions, like homo- and copolymerization with ethylene, which suggests potential applications in material science for creating novel polymers (Tsutsui et al., 1989).

Synthetic Methodology

  • Complex Synthesis Techniques : The compound's related structures are synthesized through complex pathways, involving steps like Pictet–Spengler condensation, indicating the potential complexity and versatility in synthesizing derivatives of this compound (Magnus et al., 2002).

  • Synthesis of Analogues : Studies on fluorinated retinoic acids and their analogues highlight the potential for synthesizing a range of structurally diverse analogues, which could include derivatives of this compound (Lovey & Pawson, 1981).

Pharmacology and Drug Design

  • Antimitotic Agent Research : Research on structurally similar compounds shows their application as antimitotic agents, suggesting potential pharmacological applications in drug design (Temple & Rener, 1992).

Antimicrobial Activity

  • Synthesis for Antimicrobial Activity : Derivatives of similar structures have been synthesized and tested for antimicrobial activities, indicating the possibility of this compound or its derivatives being explored for antimicrobial properties (Bektaş et al., 2007).

Molecular Structure Analysis

  • Molecular Structure Determination : The compound's analogs have been structurally characterized, which is crucial for understanding molecular interactions and potential applications in materials science or pharmacology (Burgess et al., 1998).

properties

Product Name

13-(3-Ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

Molecular Formula

C25H25N5O2

Molecular Weight

427.5 g/mol

IUPAC Name

13-(3-ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C25H25N5O2/c1-4-32-15-7-14-29-17(3)26-23-21(25(29)31)22-24(28-20-9-6-5-8-19(20)27-22)30(23)18-12-10-16(2)11-13-18/h5-6,8-13H,4,7,14-15H2,1-3H3

InChI Key

RVSHAXBUAZBZIX-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC=C(C=C5)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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13-(3-Ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
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13-(3-Ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
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13-(3-Ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Reactant of Route 4
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13-(3-Ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Reactant of Route 5
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13-(3-Ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Reactant of Route 6
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13-(3-Ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

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